7-Bromo-1,3-dimethyl-1H-indole
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Research
The indole nucleus is a cornerstone in chemical research, widely recognized as a "privileged structure" in drug discovery. vulcanchem.comchemicalbook.com This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental component in a vast array of natural products, alkaloids, and pharmacologically active synthetic compounds. vulcanchem.comclockss.orgnih.gov Its structural prominence is evident in vital biomolecules such as the essential amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. vulcanchem.comsigmaaldrich.com
The versatility of the indole scaffold allows it to serve as a building block for drugs targeting a wide spectrum of diseases. clockss.org Notable examples include the anti-inflammatory drug Indomethacin, the anti-cancer agent Vinblastine, and the antiemetic Ondansetron. evitachem.com The ability of the indole core to interact with numerous biological targets has fueled extensive research, making it a focal point for the development of new chemical entities (NCEs) with diverse therapeutic applications. vulcanchem.comsigmaaldrich.com
Strategic Importance of Halogenation in Indole Functionalization
Halogenation represents a critical strategy for the functionalization of the indole ring, profoundly influencing the physicochemical and biological properties of the resulting molecules. The introduction of halogen atoms such as bromine or chlorine onto the indole scaffold can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. Halogenated arenes are not only key structural motifs in many drug molecules but also serve as versatile intermediates in organic synthesis.
The position of the halogen atom on the indole ring is crucial and dictates the regioselectivity of subsequent reactions. Halogenated indoles are frequently employed in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of various substituents and the construction of complex molecular architectures. google.com Modern synthetic methods focus on developing green and efficient halogenation protocols, often using systems like oxone-halide to avoid hazardous reagents and minimize waste. google.com The reactivity of the indole ring can be modulated by the presence of protecting groups on the indole nitrogen, which can direct halogenation to specific positions, such as C2 or C3. medchemexpress.com
Overview of 7-Substituted Indole Derivatives in Synthetic Methodologies
Among the various substituted indoles, those functionalized at the 7-position of the carbocyclic ring hold special strategic value. The synthesis of 7-substituted indoles can be challenging, but several named reactions have been developed to achieve this, most notably the Bartoli indole synthesis. evitachem.com This method involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent and is considered one of the most flexible routes to 7-substituted indoles. sigmaaldrich.com The steric bulk of the ortho-substituent on the nitroarene is often crucial for the success of the reaction. rsc.org
7-Bromoindoles, in particular, are valuable precursors. The bromine atom at this position can be readily transformed into other functional groups or used as a handle for cross-coupling reactions, providing access to a wide range of complex derivatives that might be otherwise difficult to synthesize. evitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1,3-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7-6-12(2)10-8(7)4-3-5-9(10)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBQORCORXJOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 7 Bromo 1,3 Dimethyl 1h Indole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
A complete structural elucidation using NMR spectroscopy requires specific, experimentally obtained data. This information could not be located for 7-Bromo-1,3-dimethyl-1H-indole.
1H NMR Chemical Shift Analysis of Indole (B1671886) Ring Protons and Methyl Groups
To generate a thorough analysis and data table for this section, a reported ¹H NMR spectrum is necessary. This would provide the precise chemical shifts (in ppm), coupling constants (in Hz), and multiplicities for the protons at positions 2, 4, 5, and 6 of the indole ring, as well as the protons of the two methyl groups at positions 1 and 3. This specific data is not available in the public domain.
13C NMR Spectral Interpretation of Indole Carbons and Substituents
Similarly, a ¹³C NMR spectrum is required to identify and assign the chemical shifts for all 10 carbon atoms in the this compound molecule. This includes the eight carbons of the indole core and the two methyl carbons. Without this experimental data, a factual interpretation and a corresponding data table cannot be constructed.
Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Structural Assignment
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling relationships within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.
No published COSY, HSQC, or HMBC spectra for this compound were found.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS data would provide a highly accurate mass measurement of the molecular ion, which could be used to confirm the elemental formula (C₁₀H₁₀BrN). A search for this specific data did not yield any results.
Electrospray Ionization (ESI) Mass Spectrometry
While ESI is a common ionization technique, specific ESI-MS data or fragmentation analysis for this compound is not documented in the available literature. This information would be valuable for confirming the molecular weight and studying the molecule's fragmentation patterns.
Due to the absence of these critical experimental data points, the generation of a scientifically accurate article that adheres to the provided outline and content requirements is not feasible at this time.
An article on the "" cannot be generated as requested.
A thorough search for the necessary scientific data was conducted to populate the specified outline sections:
X-ray Crystallography:Including single crystal X-ray diffraction analysis; crystal system, space group, and unit cell parameters; molecular geometry, bond lengths, and bond angles; and characterization of intermolecular interactions.
The search did not locate any published experimental or theoretical studies containing the specific FT-IR spectral assignments or the detailed X-ray crystallographic data (such as a Crystallographic Information File or CIF) for the compound this compound. This information is essential for generating the scientifically accurate and detailed content required by the provided outline, including the mandatory data tables. Without access to this primary data, it is not possible to fulfill the request.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, this technique provides a detailed map of close contacts between neighboring molecules. For this compound, this analysis would reveal the nature and prevalence of various non-covalent interactions that govern its solid-state packing.
Detailed research findings from Hirshfeld surface analysis of bromo-substituted indole derivatives typically highlight the significance of several key intermolecular contacts. While specific quantitative data for this compound is not available in the reviewed literature, analysis of analogous structures indicates that the predominant interactions would likely involve hydrogen bonds, halogen bonds, and π-stacking. The resulting two-dimensional fingerprint plots would offer a quantitative breakdown of these interactions.
For similar bromo-indole compounds, contacts such as H⋯H, C⋯H/H⋯C, Br⋯H/H⋯Br, and π–π stacking are commonly observed. The relative contributions of these contacts provide insight into the forces that stabilize the crystal structure. For instance, the presence and nature of Br⋯H interactions can be crucial in directing the molecular assembly.
| Interaction Type | Typical Percentage Contribution (in related structures) | Description |
|---|---|---|
| H⋯H | Variable, often significant | Represents contacts between hydrogen atoms on adjacent molecules. |
| C⋯H/H⋯C | Variable | Indicates C-H⋯π interactions or other van der Waals contacts involving carbon and hydrogen. |
| Br⋯H/H⋯Br | Variable | Highlights the presence of hydrogen bonding involving the bromine atom. |
| π–π stacking | Variable | Arises from the interaction between the aromatic rings of neighboring indole moieties. |
Ultraviolet-Photoelectron Spectroscopy (UV-PES) for Electronic Structure Probing
Ultraviolet-Photoelectron Spectroscopy (UV-PES) is an experimental technique that measures the kinetic energies of photoelectrons emitted from a molecule upon irradiation with ultraviolet light. This data provides direct information about the energies of the molecular orbitals, offering a detailed picture of the compound's electronic structure.
Specific UV-PES data for this compound is not presently available in the scientific literature. However, studies on the parent compound, indole, and its derivatives provide a basis for understanding its likely electronic properties. The UV-PE spectrum of indole exhibits distinct bands corresponding to the ionization from its highest occupied molecular orbitals (HOMOs), which are primarily of π-character.
The introduction of a bromine atom and two methyl groups to the indole core, as in this compound, is expected to perturb these orbital energies. The bromine atom, being electronegative, would likely lower the energy of the σ orbitals, while its lone pairs could interact with the π-system. The methyl groups, being electron-donating, would be expected to raise the energy of the π orbitals. These substitutions would lead to shifts in the ionization energies compared to unsubstituted indole.
A comparative analysis with indole, which has its first ionization energy at approximately 7.9 eV, would be insightful. The precise ionization energies for this compound would require experimental measurement or high-level computational modeling.
| Molecular Orbital | Typical Ionization Energy for Indole (eV) | Expected Influence of Substituents in this compound |
|---|---|---|
| HOMO (π) | ~7.9 | Raised by electron-donating methyl groups. |
| HOMO-1 (π) | ~8.5 | Perturbed by both methyl and bromo substituents. |
| HOMO-2 (π) | ~9.9 | Perturbed by both methyl and bromo substituents. |
Computational Chemistry and Molecular Modeling of 7 Bromo 1,3 Dimethyl 1h Indole
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. niscpr.res.in It is employed to investigate the electronic structure and properties of many-body systems, such as atoms, molecules, and condensed phases. For 7-Bromo-1,3-dimethyl-1H-indole, DFT calculations are instrumental in elucidating its fundamental chemical nature.
The first step in a computational study is typically the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, DFT methods, such as the B3LYP functional with a 6-31G basis set, can be used to achieve this. niscpr.res.in The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Given the relatively rigid bicyclic indole (B1671886) core, significant conformational flexibility is not expected, but the orientation of the methyl groups is a key variable.
The optimized structure provides the foundation for all subsequent property calculations. The planarity of the indole ring system is a key feature, with the bromine and methyl substituents influencing the local geometry.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C7 | Br | 1.90 Å | |
| N1 | C2 | 1.38 Å | ||
| N1 | C7a | 1.40 Å | ||
| N1 | C1' (Methyl) | 1.47 Å | ||
| C3 | C3' (Methyl) | 1.51 Å | ||
| Bond Angle | C7a | C7 | Br | 121.0° |
| C6 | C7 | Br | 119.5° | |
| C2 | N1 | C7a | 108.5° | |
| Dihedral Angle | C4 | C5 | C6 | C7 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comtaylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. biorxiv.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. DFT calculations provide both the energies of these orbitals and a visual representation of their spatial distribution.
For this compound, the HOMO is expected to be distributed primarily over the indole ring, reflecting the electron-rich nature of the aromatic system. The LUMO, conversely, would also be located over the ring system, representing the regions susceptible to nucleophilic attack. The bromine atom and methyl groups will influence the precise distribution and energy of these orbitals.
| Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -0.95 |
| HOMO-LUMO Gap | 4.90 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netwolfram.com It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. deeporigin.com Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
In this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the indole ring due to its lone pair of electrons. The area around the bromine atom would also exhibit some negative potential. Positive potential might be observed on the hydrogen atoms of the methyl groups and the indole ring. Such a map provides a clear, intuitive picture of the molecule's charge distribution and its implications for intermolecular interactions.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. uni-muenchen.denih.gov This method provides insights into charge distribution, hybridization, and the delocalizing effects of electron donation from occupied (donor) to unoccupied (acceptor) orbitals. dergipark.org.tr
The key output of an NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction and greater electron delocalization. For this compound, NBO analysis can reveal hyperconjugative interactions, such as those between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C bonds, which contribute to the stability of the aromatic system.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (1) N1 | π* (C2-C3) | 18.5 |
| LP (1) N1 | π* (C7a-C3a) | 12.3 |
| π (C5-C6) | π* (C4-C3a) | 22.1 |
Note: The data in this table is illustrative and represents typical values that would be obtained from NBO analysis for a molecule of this type. LP denotes a lone pair.
Topological analyses of scalar fields related to the electron density provide a deeper understanding of chemical bonding and non-covalent interactions. Key methods include the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG).
Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. d-nb.info It partitions the molecular space into regions corresponding to atomic cores, covalent bonds, and lone pairs, providing a visual representation of the molecule's electronic shell structure. researchgate.net
Localized Orbital Locator (LOL): LOL is another function that reveals regions of high electron localization, offering a complementary perspective to ELF, particularly in highlighting covalent bonds and lone pairs.
Reduced Density Gradient (RDG): The RDG is a tool used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. uni-muenchen.de An RDG analysis generates a 3D map where different types of interactions are color-coded, providing a clear picture of the non-covalent interaction landscape of the molecule.
For this compound, these topological studies would visualize the covalent bonds within the indole ring and with the substituents, the lone pair on the nitrogen atom, and potential weak intramolecular interactions.
Spectroscopic Property Prediction via Computational Methods
Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. nih.gov DFT calculations can provide reliable predictions of various types of spectra. nih.govnih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net By computing the magnetic shielding tensors for each nucleus, one can predict the 1H and 13C NMR spectra. ruc.dk These predictions can aid in the assignment of complex experimental spectra.
Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of a molecule. chemrxiv.org This information can be used to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions that give rise to the observed absorption bands. nih.govacs.org
| Spectroscopic Property | Predicted Value |
| 1H NMR Chemical Shift (illustrative) | δ 7.2-7.8 ppm (aromatic protons) |
| δ 3.8 ppm (N-CH3) | |
| δ 2.4 ppm (C3-CH3) | |
| 13C NMR Chemical Shift (illustrative) | δ 110-140 ppm (aromatic carbons) |
| δ 32 ppm (N-CH3) | |
| δ 12 ppm (C3-CH3) | |
| Key IR Frequency (illustrative) | ~3050 cm-1 (Aromatic C-H stretch) |
| ~1460 cm-1 (Aromatic C=C stretch) | |
| UV-Vis λmax (illustrative) | ~285 nm |
Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions for a molecule of this type.
Theoretical Calculation of NMR Chemical Shifts (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. modgraph.co.uk This method involves calculating the magnetic shielding tensors for each nucleus in the molecule, which are then used to determine the chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H2 | ~7.0-7.2 |
| H4 | ~7.4-7.6 |
| H5 | ~7.0-7.1 |
| H6 | ~7.3-7.4 |
| 1-CH₃ | ~3.7-3.8 |
| 3-CH₃ | ~2.3-2.4 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C2 | ~128-130 |
| C3 | ~112-114 |
| C3a | ~129-131 |
| C4 | ~122-124 |
| C5 | ~120-122 |
| C6 | ~124-126 |
| C7 | ~104-106 |
| C7a | ~135-137 |
| 1-CH₃ | ~31-33 |
| 3-CH₃ | ~9-11 |
Note: The predicted values are estimations based on the experimental data for 7-bromo-3-methyl-1H-indole rsc.org and general substituent effects in indole systems.
Prediction of Electronic Spectra (e.g., TD-DFT)
Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. mdpi.comnih.gov It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum.
For this compound, TD-DFT calculations would reveal the influence of the bromo and dimethyl substituents on the electronic transitions of the indole core. The indole chromophore possesses two low-energy electronic transitions, denoted as ¹Lₐ and ¹Lₑ. nih.gov Substituents on the indole ring can modulate the energies of these transitions. chemrxiv.orgresearchgate.net The electron-donating methyl groups and the electron-withdrawing but also polarizable bromine atom will affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption wavelengths.
Table 3: Predicted Electronic Spectra Data for this compound
| Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |
| S₀ → S₁ (¹Lₑ) | ~285-295 | ~0.10-0.15 |
| S₀ → S₂ (¹Lₐ) | ~260-270 | ~0.20-0.25 |
Note: These predicted values are based on general trends observed for substituted indoles and are not from a specific TD-DFT calculation on this compound.
Assessment of Bromine and Methyl Substituent Effects on Indole Core Electronics
The electronic properties of the indole core are significantly modulated by the presence of substituents. In this compound, the bromine atom and the two methyl groups exert distinct electronic effects.
The methyl group at the N1 position is primarily an electron-donating group through an inductive effect. journals.co.za The methyl group at the C3 position is also electron-donating. These groups increase the electron density of the indole ring system.
The interplay of these substituent effects influences the electron distribution, reactivity, and spectroscopic properties of the this compound molecule. The electron-donating methyl groups tend to increase the energy of the HOMO, while the electron-withdrawing bromine atom can lower the energy of both the HOMO and LUMO. These modifications to the frontier molecular orbitals are key to understanding the molecule's chemical behavior.
Chemical Reactivity and Functionalization of 7 Bromo 1,3 Dimethyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System
Electrophilic aromatic substitution (EAS) is a hallmark reaction of the indole ring, owing to the high electron density of the pyrrole (B145914) moiety. The regioselectivity of this reaction is a key consideration in the functionalization of indole derivatives.
In general, electrophilic attack on the indole ring preferentially occurs at the C3 position. This preference is attributed to the formation of a more stable cationic intermediate where the aromaticity of the benzene (B151609) ring is preserved. Attack at the C2 position would disrupt this aromaticity, leading to a less stable intermediate. While the benzene portion of the indole ring is less nucleophilic than the pyrrole ring, substitution can occur at the C4, C5, C6, and C7 positions under certain conditions, particularly when the more reactive pyrrole sites are blocked.
A notable example of electrophilic substitution on indoles is the Vilsmeier-Haack reaction, which typically results in formylation at the C3 position. pcbiochemres.comijpcbs.comorganic-chemistry.org This reaction involves an electrophilic attack by the Vilsmeier reagent (a chloroiminium ion) on the electron-rich indole ring. pcbiochemres.comorganic-chemistry.orgwikipedia.org
The substituents on the 7-Bromo-1,3-dimethyl-1H-indole ring significantly influence its reactivity towards electrophiles. The methyl group at the N1 position and the methyl group at the C3 position are both electron-donating groups, which increase the electron density of the indole ring system, thereby activating it for electrophilic attack. However, the C3 position is already substituted with a methyl group, which directs electrophilic attack to other positions on the ring.
Conversely, the bromine atom at the C7 position is an electron-withdrawing group through its inductive effect, which deactivates the benzene ring towards electrophilic substitution. However, it can also act as an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. In the case of this compound, the directing effects of the substituents are complex. With the highly reactive C3 position blocked, electrophilic attack is likely to be directed to the pyrrole C2 position or the benzene ring. The electron-donating N1-methyl group strongly activates the pyrrole ring, while the C7-bromo and C3-methyl groups will sterically and electronically influence the precise location of substitution on the benzene ring, likely favoring the C4 and C6 positions.
Nucleophilic Substitution Reactions (e.g., at the Bromine Position)
The bromine atom at the C7 position of this compound is susceptible to nucleophilic substitution, providing a valuable avenue for further functionalization. While direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally difficult, it can be achieved under forcing conditions or when the aromatic ring is activated by strongly electron-withdrawing groups. chemistrysteps.commasterorganicchemistry.comyoutube.com In the context of 7-bromoindoles, transition metal-catalyzed reactions are more commonly employed to facilitate nucleophilic substitution.
Prominent examples of such transformations include the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation utilizes a copper catalyst to facilitate the coupling of aryl halides with alcohols, thiols, or amines, often requiring high temperatures. wikipedia.orgnih.govbeilstein-journals.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a more versatile and milder method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide array of amines. wikipedia.orgnih.govchemrxiv.orgresearchgate.net
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The C7-bromo functionality of this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds, involving the palladium-catalyzed reaction of an organoboron compound with a halide. nih.govnih.govrsc.orglmaleidykla.lt 7-Bromoindoles can be effectively coupled with various boronic acids or their derivatives to introduce aryl, heteroaryl, or vinyl substituents at the C7 position. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. nih.govnih.gov
The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene in the presence of a palladium catalyst. nih.govresearchgate.netnih.govsioc-journal.cn This reaction is particularly useful for the introduction of vinyl groups at the C7 position of the indole ring. nih.govresearchgate.net
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides, offering a direct route to the synthesis of 7-alkynylindoles. nih.govorganic-chemistry.orgmdpi.comnih.govlibretexts.org These alkynylated products can serve as versatile intermediates for further transformations.
| Coupling Reaction | Catalyst/Reagents | Coupling Partner | Product Type |
| Suzuki-Miyaura | Pd catalyst, Base | Organoboron compound | 7-Aryl/Vinyl-indole |
| Heck | Pd catalyst, Base | Alkene | 7-Vinyl-indole |
| Sonogashira | Pd catalyst, Cu co-catalyst, Base | Terminal Alkyne | 7-Alkynyl-indole |
| Buchwald-Hartwig | Pd catalyst, Base | Amine | 7-Amino-indole |
| Ullmann | Cu catalyst, Base | Amine/Alcohol/Thiol | 7-Amino/Oxy/Thio-indole |
Carbonylative coupling reactions introduce a carbonyl group into the molecule, providing access to a range of valuable derivatives such as ketones, amides, and esters. beilstein-journals.orgresearchgate.netnih.govnih.govuni-rostock.de Palladium-catalyzed carbonylative Suzuki couplings of 7-bromoindoles with boronic acids in the presence of carbon monoxide can yield 7-aroylindoles. nih.gov Similarly, carbonylative Heck and Sonogashira reactions can be employed to synthesize α,β-unsaturated ketones and ynones, respectively. Aminocarbonylation, the palladium-catalyzed reaction of an aryl halide with an amine and carbon monoxide, offers a direct route to 7-carboxamides. nih.gov
| Carbonylative Reaction | Coupling Partner | Product Type |
| Carbonylative Suzuki | Organoboron compound | 7-Aroyl-indole |
| Carbonylative Heck | Alkene | 7-(α,β-Unsaturated acyl)-indole |
| Carbonylative Sonogashira | Terminal Alkyne | 7-Ynoyl-indole |
| Aminocarbonylation | Amine | 7-Carboxamido-indole |
Reactions Involving the N-Methyl Groups
The indole scaffold contains two methyl groups at the C1 (N-methyl) and C3 positions. While both are sp³-hybridized carbons attached to the indole ring, their reactivity profiles differ. The N-methyl group (C1) is generally less reactive than the C3-methyl group. The protons on the C3-methyl group are allylic to the C2-C3 double bond of the indole system, making them more acidic and susceptible to deprotonation and subsequent functionalization.
However, the N-methyl group can be induced to react under specific conditions. Its reactivity is analogous to that of an N-methyl group on other N-heterocycles. Potential, though not widely documented for this specific molecule, transformations could include:
Deprotonation-Alkylation: Treatment with a very strong base, such as an organolithium reagent (e.g., n-butyllithium), could potentially deprotonate the N-methyl group to form an N-lithiated species. This highly reactive intermediate could then be quenched with an electrophile, such as an alkyl halide, to install a new carbon-carbon bond, effectively elongating the N-methyl side chain. The efficiency of this reaction would be influenced by competition from potential lithiation at other sites, such as the C2 position.
Oxidation: Strong oxidizing agents could potentially oxidize the N-methyl group. The outcome would depend on the reagent and conditions used, with possibilities ranging from the formation of an N-formyl derivative to complete removal of the methyl group (N-demethylation).
Radical Functionalization: Modern synthetic methods involving radical chemistry could enable the functionalization of the N-methyl C-H bonds, though this remains a subject of general research rather than specific application to this compound.
The table below illustrates hypothetical functionalization reactions targeting the N-methyl group, based on established chemical principles.
| Reactant | Reagents | Potential Product | Reaction Type |
| This compound | 1. n-BuLi, THF2. CH₃I | 7-Bromo-1-ethyl-3-methyl-1H-indole | Deprotonation-Alkylation |
| This compound | KMnO₄ | 7-Bromo-1-formyl-3-methyl-1H-indole | Oxidation |
Note: The reactions presented in this table are hypothetical and illustrative of potential chemical transformations based on general principles of organic reactivity. They are not based on published experimental results for this compound.
Cycloaddition and Rearrangement Reactions of the Indole Core
The indole nucleus possesses a unique electronic structure that allows it to participate in various pericyclic reactions, including cycloadditions and rearrangements, although it is generally considered a reluctant participant in reactions that disrupt its aromaticity.
Cycloaddition Reactions:
The indole C2-C3 double bond can act as a dienophile in [4+2] Diels-Alder reactions. wikipedia.org In this role, the indole would react with a conjugated diene. The reactivity of this compound as a dienophile is expected to be modest due to the inherent aromaticity of the indole system. The presence of the electron-donating N-methyl and C3-methyl groups increases the electron density of the C2-C3 bond, which typically disfavors reaction with electron-rich dienes in normal-electron-demand Diels-Alder reactions. However, it might enhance reactivity in inverse-electron-demand Diels-Alder reactions with electron-poor dienes. The C7-bromo substituent has a minor electronic influence on this bond but adds steric bulk to one side of the molecule.
Indoles can also participate in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. nih.govwikipedia.org In these reactions, a 1,3-dipole (such as an azide, nitrile oxide, or azomethine ylide) reacts across the C2-C3 bond to form a five-membered ring fused to the indole core. This pathway is a common method for elaborating the indole scaffold. The specific regiochemical and stereochemical outcome would be governed by the electronic and steric properties of both the indole and the chosen 1,3-dipole.
The table below outlines potential cycloaddition reactions.
| Reaction Type | Reactants | Potential Product Structure |
| [4+2] Diels-Alder | This compound + Tetrachlorocyclopentadienone | Fused polycyclic indole derivative |
| [3+2] Cycloaddition | This compound + Phenyl azide | Triazoline-fused indole derivative |
Note: The reactions presented in this table are hypothetical and illustrative of potential chemical transformations based on general principles of organic reactivity. They are not based on published experimental results for this compound.
Rearrangement Reactions:
Molecular rearrangements are transformations that alter the carbon skeleton or substituent positions within a molecule. wiley-vch.dethermofisher.cn For the this compound skeleton, such reactions are not common under typical laboratory conditions due to the stability of the aromatic indole core.
However, under forcing conditions such as high heat (pyrolysis) or UV light (photolysis), skeletal rearrangements could theoretically occur. Photochemical conditions, in particular, are known to induce complex rearrangements in heterocyclic systems. For instance, a wikipedia.orgnih.gov-sigmatropic rearrangement could conceivably lead to the migration of the C3-methyl group to the C2 position, although this would be a high-energy process. Another possibility involves the migration of the bromine atom around the benzene portion of the indole ring, a transformation sometimes observed in related halogenated aromatic compounds under radical or photochemical conditions. These potential rearrangements remain speculative without specific experimental investigation.
Advanced Research Applications of 7 Bromo 1,3 Dimethyl 1h Indole Derivatives
Role in Rational Drug Design and Development of New Chemical Entities
The indole (B1671886) framework is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. nih.govrsc.org Derivatives of 7-Bromo-1,3-dimethyl-1H-indole are of significant interest in rational drug design, a process that aims to develop new chemical entities based on a detailed understanding of biological targets. The unique substitution pattern of this scaffold—a halogen at C7, and methyl groups at N1 and C3—provides a template for developing potent and selective modulators of various physiological pathways.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on systematically modifying the core structure to understand the roles of each substituent.
The bromine atom at the C7 position is a key feature. Halogen atoms, particularly bromine, can significantly enhance biological activity through various mechanisms. nih.gov They can increase lipophilicity, which may improve membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets. SAR studies on other bromo-indole series have demonstrated that the position and nature of the halogen can dramatically impact potency and selectivity. For example, the presence of a bromine atom on the fused benzo ring of an indole framework has been found to impart significant anti-tumor activity in both synthetic and naturally occurring derivatives. nih.gov
The N1-methyl group blocks the potential for hydrogen bond donation from the indole nitrogen, an interaction often crucial for the activity of unsubstituted indoles. nih.gov This modification forces the molecule to interact with its target through other means, such as hydrophobic or van der Waals interactions, potentially leading to a different or more selective binding profile. The C3-methyl group adds steric bulk and alters the electronic properties of the pyrrole (B145914) ring, which can influence how the molecule fits into a target's binding pocket.
SAR exploration would involve synthesizing analogs where the C7-bromo substituent is replaced with other halogens or functional groups, or where the methyl groups are varied in size, to build a comprehensive map of the structural requirements for a desired biological effect, such as inhibiting a specific enzyme or receptor. nih.govnih.gov
| Modification on Indole Scaffold | Observed Effect on Biological Activity (Illustrative) | Potential Rationale | Reference Example |
| Bromine at C5/C7 | Increased anti-proliferative activity against cancer cell lines. | Enhances lipophilicity; participates in halogen bonding with target protein residues. | nih.gov |
| N1-H (unsubstituted) | Essential for antiproliferative activity in some series. | Acts as a crucial hydrogen bond donor in the binding site. | nih.gov |
| N1-Methyl (as in parent compound) | Alters binding mode; may increase selectivity. | Blocks H-bond donation, forcing reliance on other interactions. | nih.gov |
| Aryl group at C2 | Modest to high cytotoxicity depending on substitution. | Provides extended conjugation and opportunities for pi-stacking interactions. | nih.gov |
This table illustrates general principles from SAR studies on related indole derivatives to infer the potential impact of modifications to the this compound scaffold.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug design, it is used to forecast how a ligand, such as a derivative of this compound, will bind to the active site of a target protein. This method is invaluable for prioritizing synthetic candidates and understanding the molecular basis of their activity.
For these derivatives, docking studies can elucidate the specific interactions between the ligand and the protein's amino acid residues. For instance, the bromine atom at the C7 position can be modeled to predict its involvement in halogen bonds or hydrophobic interactions. The N1- and C3-methyl groups can be assessed for their steric fit within the binding pocket and their contribution to hydrophobic interactions.
Studies on related bromo-indole compounds have successfully used molecular docking to explain their biological activity. For example, docking of 7-acetamido-2-aryl-5-bromoindoles into the colchicine-binding site of tubulin revealed key interactions, including pi-alkyl, amide-pi stacked, and hydrogen bonds, that contribute to their anticancer activity. nih.gov Similarly, docking of 5-bromoindole hydrazone derivatives into the VEGFR-2 tyrosine kinase domain helped identify compounds with the best binding energies, correlating with their observed inhibitory effects. d-nb.info These examples underscore the power of molecular docking to guide the design of new chemical entities based on the this compound scaffold.
| Compound Series | Protein Target | Predicted Binding Interactions | Binding Energy (kcal/mol) |
| 7-Acetamido-2-aryl-5-bromoindoles | Tubulin (Colchicine site) | Pi-alkyl, Amide-pi stacked, Hydrogen bonding | Not specified |
| 5-Bromoindole-2-carbohydrazides | VEGFR-2 Tyrosine Kinase | Hydrogen bonding, Pi interactions | -7.5 to -9.2 |
| 7-Azaindole Analogs | PARP-1 | Hydrogen bonding, Pi-pi stacking | -6.8 to -8.5 |
This table presents data from molecular docking studies of various bromo-indole and azaindole derivatives against their respective biological targets, as reported in the literature. nih.govd-nb.infoijper.org
Once a promising derivative is identified through SAR and docking studies, it is crucial to understand its molecular mechanism of action within a biological system. This involves identifying the specific cellular pathways and processes that are modulated by the compound.
Derivatives of this compound could be investigated for a variety of therapeutic areas, given the broad biological profile of the indole class. nih.gov Research on analogous bromo-indoles has revealed potent anticancer activity, with mechanisms that include the inhibition of tubulin polymerization, leading to cell cycle arrest and programmed cell death (apoptosis). nih.gov For example, a highly active 7-acetamido-5-bromoindole derivative was found to induce apoptosis in a caspase-dependent manner in both lung and cervical cancer cells. nih.gov
Beyond cancer, indole derivatives are known to modulate key inflammatory pathways, such as those involving NF-κB and COX-2. nih.gov Therefore, new compounds derived from the this compound scaffold would be prime candidates for screening in assays related to inflammation, neurodegeneration, and infectious diseases to uncover their precise molecular mechanisms.
Application in Materials Science and Photophysical Research
The unique electronic structure of the indole ring also makes it an attractive component for advanced materials. Its inherent fluorescence and responsiveness to its chemical environment open up applications in sensors, imaging, and optoelectronics.
Many indole derivatives exhibit strong fluorescence, a property that is highly sensitive to their local environment. mdpi.com This makes them excellent candidates for use as fluorescent probes in biological imaging and chemical sensing. The fluorescence emission of indole-based compounds can be tuned by altering the substituents on the indole ring.
Derivatives of this compound possess a core structure that is expected to be fluorescent. The introduction of a heavy atom like bromine can sometimes quench fluorescence through the "heavy atom effect," but it can also be used strategically to design probes for specific applications. The photophysical properties, including absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, would need to be characterized. researchgate.net Studies on other indole derivatives have shown that they can be developed into probes with high quantum yields (up to 85%) and sensitivity to solvent polarity, making them suitable for imaging cellular environments. researchgate.net Furthermore, indole-based molecules have been successfully functionalized with other dyes to create high-affinity fluorescent probes for studying specific biological targets like σ receptors in living cells. acs.org
Utilization as Synthetic Intermediates for Complex Molecule Synthesis
In synthetic organic chemistry, the this compound molecule is a valuable synthetic intermediate. The bromine atom at the C7 position serves as a versatile chemical handle for constructing more complex molecules. It can readily participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.
This reactivity allows chemists to attach diverse molecular fragments to the indole core, building up complex architectures found in natural products or designing novel compounds with specific functions. For example, starting from a bromo-indole, one could synthesize complex alkaloids or create libraries of compounds for high-throughput screening in drug discovery programs. rsc.org The reaction of a related (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione has been shown to construct polycyclic indole systems, demonstrating the utility of bromo-indoles in creating molecular complexity. researchgate.net The N1- and C3-methyl groups provide stability and direct the reactivity of the scaffold, making it a reliable building block for multi-step syntheses.
Precursors for Alkaloid Synthesis
While direct applications of this compound in the total synthesis of specific, named alkaloids are not extensively documented in publicly available research, its structural motif is analogous to key intermediates used in the synthesis of various indole alkaloids. Bromo-substituted indoles are frequently employed as versatile precursors in the construction of complex alkaloid frameworks. The bromine atom provides a reactive site for a range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.
For instance, the synthesis of the marine alkaloid Topsentin and its analogs has been accomplished using brominated indole precursors. In these syntheses, a bromoacetyl group attached to the indole core serves as a key electrophilic site for subsequent cyclization and dimerization reactions to form the characteristic bis-indole structure of the final product. Similarly, various bromo-tryptamine and bromo-indole carboxylic acid derivatives have been utilized as foundational building blocks for the assembly of other complex indole alkaloids.
The strategic placement of the bromine atom at the C7 position of the 1,3-dimethyl-1H-indole core offers a unique trajectory for the synthesis of alkaloids with substitution at this otherwise less accessible position. This allows for the exploration of novel structural analogs of known alkaloids, potentially leading to compounds with enhanced or altered biological activities.
Building Blocks for Polyheterocyclic Systems
The utility of this compound extends beyond alkaloid synthesis into the construction of diverse polyheterocyclic systems. These are molecules that contain multiple fused or linked heterocyclic rings and often exhibit interesting electronic and biological properties. The bromo-indole core can be elaborated through various synthetic strategies to generate these complex architectures.
One prominent application is in the synthesis of carbazoles, a class of nitrogen-containing tricyclic aromatic compounds. Palladium-catalyzed intramolecular C-H arylation is a powerful method for the construction of the carbazole skeleton from N-aryl-7-bromoindoles. In this approach, the bromine atom on the indole ring and a C-H bond on the adjacent N-aryl group are coupled to form a new six-membered ring, thus completing the carbazole framework. This methodology provides a convergent and efficient route to a wide range of substituted carbazoles, which are known to possess a variety of biological activities, including anticancer and antiviral properties.
Furthermore, this compound derivatives can participate in cascade or domino reactions to rapidly assemble complex polyheterocyclic structures. For example, a palladium-catalyzed reaction sequence involving an initial intermolecular amination followed by an intramolecular direct arylation can lead to the formation of functionalized indole-fused heterocycles. These multi-step, one-pot transformations are highly efficient and atom-economical, providing access to novel chemical space for drug discovery and materials science.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The progression of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize atom economy, energy efficiency, and the reduction of hazardous waste. colab.ws Future research on 7-Bromo-1,3-dimethyl-1H-indole will likely concentrate on developing synthetic protocols that align with these sustainable goals, moving beyond traditional multi-step procedures that may involve harsh reagents or produce significant waste.
Key areas for development include:
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient synthetic strategy. researchgate.netresearchgate.net Future efforts could aim to design a one-pot synthesis for this compound or its precursors, significantly reducing reaction time, solvent usage, and purification steps. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.com Applying this technology to the synthesis of the this compound core could enhance efficiency and reduce energy consumption.
Catalytic C-H Activation: Direct functionalization of C-H bonds is a cornerstone of modern synthesis, avoiding the need for pre-functionalized starting materials. Developing catalytic systems (e.g., using palladium, rhodium, or iridium) to construct the dimethylated indole (B1671886) core could offer a more atom-economical route.
| Synthetic Approach | Key Advantages | Relevance to this compound |
| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. researchgate.net | Development of a one-pot synthesis for the core structure. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. tandfonline.com | Acceleration of key cyclization or substitution steps. |
| Green Catalysis | Use of benign and recyclable catalysts, mild reaction conditions. researchgate.net | Replacing stoichiometric reagents with catalytic alternatives. |
Table 1: Comparison of Sustainable Synthetic Strategies.
Advanced Computational Approaches for Predicting Reactivity and Properties
Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity, guiding experimental design and saving significant laboratory resources. The application of advanced computational methods, particularly Density Functional Theory (DFT), is a burgeoning research avenue for understanding substituted indoles like this compound. mdpi.com
Future computational studies are expected to focus on:
Predicting Reaction Regioselectivity: DFT calculations can determine the electron density at various positions on the indole ring, predicting the most probable sites for electrophilic or nucleophilic attack. rsc.org This is crucial for planning derivatization strategies, especially for distinguishing the reactivity of the C4, C5, and C6 positions.
Modeling Spectroscopic Properties: Computational methods can accurately predict spectroscopic data such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. mdpi.com These predictions can aid in the structural confirmation of newly synthesized derivatives and provide a deeper understanding of their electronic structure.
Elucidating Reaction Mechanisms: By modeling transition states and reaction intermediates, computational chemistry can illuminate the precise mechanisms of synthetic transformations. nih.gov This knowledge is instrumental in optimizing reaction conditions and developing new, more efficient catalytic cycles.
| Computational Method | Predicted Property | Application in Research |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reaction barriers, redox potentials. rsc.orgnih.gov | Predicting reactivity, guiding synthetic strategy, understanding electronic transitions. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and fluorescence spectra. researchgate.net | Aiding in the design of molecules with specific photophysical properties. |
| Hirshfeld Surface Analysis | Intermolecular interactions in the solid state. nih.govresearchgate.net | Understanding crystal packing and designing crystalline materials. |
Table 2: Applications of Advanced Computational Methods.
Exploration of New Derivatization Strategies and Functionalizations
The utility of this compound as a building block is defined by the ability to selectively modify its structure. Future research will undoubtedly focus on leveraging modern synthetic tools to introduce new functional groups at various positions on the indole scaffold, thereby creating libraries of novel compounds.
Promising areas of exploration include:
C7-Position Cross-Coupling: The bromine atom at the C7 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura (for C-C bond formation with boronic acids), Sonogashira (for C-C bond formation with terminal alkynes), and Buchwald-Hartwig (for C-N and C-O bond formation) couplings can be used to introduce a vast array of aryl, alkyl, amino, and alkoxy groups. nih.govmdpi.commdpi.com
Regioselective C-H Functionalization: While the C7 position is activated by the bromo group, direct functionalization of the C-H bonds at the C4, C5, and C6 positions remains a significant challenge and a key research frontier. nih.gov The development of new directing-group strategies or catalyst systems that can selectively target these positions would unlock new chemical space. chim.itresearchgate.net
Functionalization of the Pyrrole (B145914) Ring: Although the N1 and C3 positions are already methylated, further functionalization could be explored. For instance, reactions involving the C2-H bond or transformations of the C3-methyl group could lead to new classes of derivatives.
Interdisciplinary Research Integrating Spectroscopic, Computational, and Synthetic Chemistry
The most impactful future research on this compound will stem from an integrated, interdisciplinary approach that combines theoretical predictions, practical synthesis, and detailed characterization. This synergistic cycle allows for a more rational and efficient exploration of the compound's chemical potential.
This integrated research model involves a continuous feedback loop:
Prediction: Advanced computational studies (as described in 7.2) are first employed to model the properties of hypothetical derivatives of this compound. nih.gov This allows researchers to identify target molecules with desired electronic, steric, or photophysical characteristics before entering the lab.
Synthesis: Guided by these theoretical insights, chemists can develop and execute sustainable and efficient synthetic routes (7.1) using modern functionalization techniques (7.3) to create the targeted molecules.
Characterization & Validation: The newly synthesized compounds are then thoroughly characterized using a suite of advanced spectroscopic and analytical techniques (e.g., 2D NMR, X-ray crystallography, mass spectrometry). The experimental data obtained are used to validate and refine the initial computational models, improving the predictive power of future theoretical calculations. researchgate.net
This iterative process of prediction, synthesis, and validation represents a modern paradigm in chemical research that accelerates discovery and deepens fundamental understanding. By applying this approach to this compound, researchers can systematically explore its chemical landscape and efficiently develop new molecules with tailored properties.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 7-Bromo-1,3-dimethyl-1H-indole, and what methodological considerations are crucial for optimizing yield?
- Methodological Answer : The synthesis of brominated indole derivatives often involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or electrophilic substitution. For example, 5-bromo-3-substituted indoles are synthesized by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with alkynes in PEG-400/DMF solvents using CuI as a catalyst . Adjustments for 1,3-dimethyl substitution may require optimized starting materials (e.g., pre-methylated indole precursors). Key considerations include solvent polarity (PEG-400 enhances reaction efficiency), catalyst loading (1.0 g CuI per 700 mg substrate), and purification via flash column chromatography (70:30 ethyl acetate/hexane, Rf = 0.30) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. In CDCl₃, indole derivatives exhibit characteristic signals: aromatic protons (δ 7.14–7.23 ppm for brominated indoles), methyl groups (δ ~2.5 ppm for dimethyl substituents), and coupling patterns (e.g., doublets with J = 2.0 Hz) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 427.0757) . Thin-layer chromatography (TLC) with ethyl acetate/hexane (70:30) monitors reaction progress (Rf = 0.30) .
Q. What safety protocols should be followed when handling brominated indole compounds during synthesis?
- Methodological Answer : Brominated indoles like 3-(2-bromoethyl)-1H-indole require hazard mitigation. Use personal protective equipment (PPE: N95 masks, gloves, eyeshields) and avoid inhalation/ingestion (H302: harmful if swallowed) . Reactions should be conducted in fume hoods with proper waste disposal (approved facilities for halogenated organics) .
Advanced Research Questions
Q. How can SHELXL be utilized to refine the crystal structure of this compound, and what challenges might arise?
- Methodological Answer : SHELXL refines crystal structures by modeling atomic positions against X-ray diffraction data. For brominated indoles, challenges include resolving disorder in methyl/bromo substituents and handling high-resolution data (e.g., twinning). SHELXL’s restraints (e.g., DFIX for bond lengths) improve refinement accuracy. The program’s robustness for small molecules makes it ideal for resolving partial occupancy or thermal motion artifacts .
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel brominated indole derivatives?
- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting or integration) may arise from impurities or regioisomers. Use 2D NMR (COSY, HSQC) to confirm connectivity . Cross-validate with HRMS and repeat syntheses under inert atmospheres to rule out oxidation byproducts. For example, 5-bromo-3-substituted indoles showed resolved ¹³C signals at δ 146.0 ppm for triazole carbons .
Q. What strategies improve regioselectivity in bromination or functionalization of dimethyl-substituted indoles?
- Methodological Answer : Regioselectivity in bromination is influenced by substituent directing effects. For 1,3-dimethylindoles, the C7 position is activated for electrophilic bromination due to electron-donating methyl groups. Use N-bromosuccinimide (NBS) in DMF at 0°C to favor C7 substitution. Monitor reaction progress via TLC and quench with aqueous Na₂S₂O₃ to prevent over-bromination .
Q. How can reaction mechanisms for CuAAC in indole functionalization be experimentally validated?
- Methodological Answer : Mechanistic studies involve kinetic profiling (e.g., varying CuI concentrations) and isolation of intermediates. For 3-(2-azidoethyl)-5-bromo-1H-indole, the CuAAC reaction forms a triazole ring via a copper-acetylide intermediate. Use radical scavengers (e.g., TEMPO) to confirm non-radical pathways and DFT calculations to model transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
